1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid
Overview
Description
“1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid” is a chemical compound with the molecular formula C11H10O3 . It contains a total of 26 bonds, including 16 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, and 1 carboxylic acid .
Molecular Structure Analysis
The molecular structure of “1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid” includes 1 three-membered ring, 2 six-membered rings, 1 seven-membered ring, 1 ten-membered ring, and 1 eleven-membered ring . The InChI code for this compound isInChI=1S/C11H10O3/c12-10(13)11-6-5-7-3-1-2-4-8(7)9(11)14-11/h1-4,9H,5-6H2,(H,12,13)
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 190.19 g/mol . It has 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 1 rotatable bond . The topological polar surface area is 49.8 Ų . The compound’s complexity, as computed by PubChem, is 276 .Scientific Research Applications
Biocatalyst Inhibition
Carboxylic acids are key in fermentative production using engineered microbes but can inhibit microbial growth at concentrations below desired yields. Their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae are critical for understanding how to engineer microbial strains for better industrial performance (Jarboe et al., 2013).
Solvent Development for Extraction
The recovery of carboxylic acids from diluted aqueous streams through liquid-liquid extraction (LLX) is vital for producing bio-based plastics. Solvent developments, including ionic liquids and traditional amine-based systems, are crucial for efficient carboxylic acid extraction, influencing solvent selection and regeneration strategies (Sprakel & Schuur, 2019).
Peptide Studies
The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) is significant for analyzing peptide backbone dynamics and secondary structure through various spectroscopic methods. It's been instrumental in studying peptides' interactions with membranes and proteins, demonstrating the versatility of carboxylic acids in biochemical research (Schreier et al., 2012).
Safety and Hazards
properties
IUPAC Name |
3,7b-dihydro-2H-naphtho[1,2-b]oxirene-1a-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10(13)11-6-5-7-3-1-2-4-8(7)9(11)14-11/h1-4,9H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJUFDNUVUTCGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C(O2)C3=CC=CC=C31)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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